molecular formula C20H23N5O3 B2693263 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1705752-98-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2693263
CAS No.: 1705752-98-2
M. Wt: 381.436
InChI Key: PXLIVXPAVRIOAD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a unique combination of pyrazole and quinazolinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and quinazolinone derivatives, such as:

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of pyrazole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(5-8-24-14-21-18-4-2-1-3-17(18)20(24)27)23-16-11-22-25(13-16)12-15-6-9-28-10-7-15/h1-4,11,13-15H,5-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIVXPAVRIOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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